Hydrogen Bond Donor/Acceptor Profile Contrast vs 2-Amino Analog
The target compound (2-methoxy derivative) possesses zero hydrogen bond donors (HBD = 0) and four hydrogen bond acceptors (HBA = 4), whereas the 2-amino analog (CAS 1228898-21-2) has two hydrogen bond donors and three acceptors . In drug discovery programs, the absence of a hydrogen bond donor in the building block simplifies the control of overall molecular properties of the final compound; the core intermediate used in the synthesis of the CFTR corrector ABBV/GLPG-3221 relies on the methoxy-substituted pyridine scaffold to achieve a cLogP of 5.27 and improved cell potency (EC50 150 nM) compared to the phenyl ring initial hit (cLogP 6.01, EC50 2.11 μM) [1].
| Evidence Dimension | Hydrogen bond donor count (HBD) and effect on cLogP and potency |
|---|---|
| Target Compound Data | HBD = 0; cLogP = 5.27; EC50 = 150 nM (for the advanced C2 corrector intermediate 8 incorporating the methoxypyridine scaffold) [1] |
| Comparator Or Baseline | 2-Amino analog: HBD = 2 ; Phenyl analog (initial hit compound 7): cLogP = 6.01, EC50 = 2.11 μM [1] |
| Quantified Difference | Reduction of 2 HBD units vs amino analog; cLogP reduced by 0.74 units and potency improved ~14-fold vs phenyl baseline |
| Conditions | HBD/HBA calculated from structure; cLogP and EC50 measured in HBE-TECC assay with ABBV-2222 (0.15 μM) and GLPG1837 (0.75 μM) as positive controls |
Why This Matters
Procurement managers should select the 2-methoxy building block over the 2-amino analog when the target profile requires zero hydrogen bond donors, as this directly correlates with improved membrane permeability and pharmacokinetics in CFTR and related drug discovery programs.
- [1] Scanio, M. J., et al. (2019). Discovery of ABBV/GLPG-3221, a Potent Corrector of CFTR for the Treatment of Cystic Fibrosis. ACS Med. Chem. Lett., 10(11), 1543-1548. Table 1-2. View Source
